

# Application Notes and Protocols for Avenciguat in a Bleomycin-Induced Fibrosis Model

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

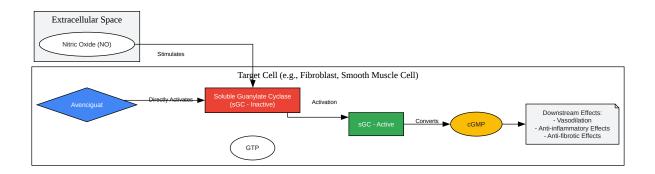
Avenciguat is a novel, orally bioavailable soluble guanylate cyclase (sGC) activator currently under investigation for its therapeutic potential in fibrotic diseases. Unlike sGC stimulators, avenciguat can activate sGC even in conditions of oxidative stress and hypoxia, which are often characteristic of fibrotic tissues.[1][2] This makes it a promising candidate for intervention in diseases such as systemic sclerosis and idiopathic pulmonary fibrosis. The bleomycin-induced fibrosis model is a well-established preclinical tool to simulate the fibrotic processes observed in these human conditions and to evaluate the efficacy of anti-fibrotic agents.[3]

These application notes provide a detailed experimental protocol for utilizing **avenciguat** in a bleomycin-induced dermal and pulmonary fibrosis mouse model, based on published preclinical studies.[3]

### **Mechanism of Action**

**Avenciguat** directly activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate various downstream effects, including vasodilation, and inhibition of inflammation and fibrosis.[1][4] In the context of fibrosis, **avenciguat** has been shown to reduce the production of pro-fibrotic factors and modulate immune responses, thereby ameliorating the fibrotic phenotype in preclinical models.[1][2][3]





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Avenciguat's mechanism of action on the sGC pathway.

# Experimental Protocol: Avenciguat in Bleomycin-Induced Fibrosis

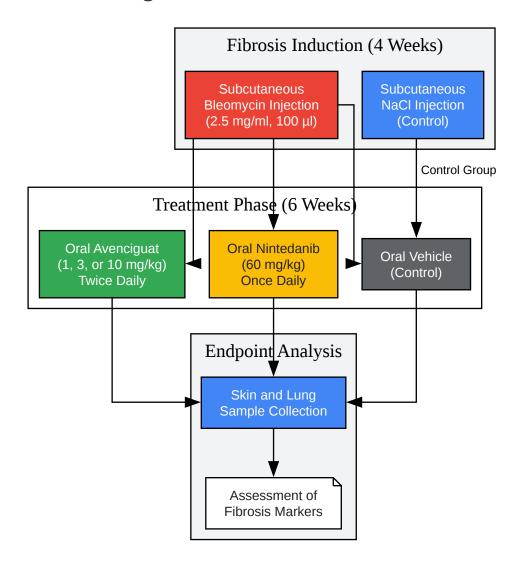
This protocol is designed for inducing dermal and pulmonary fibrosis in mice using bleomycin, followed by therapeutic intervention with **avenciguat**.

### **Materials**

- Animals: Adult female C57Bl/6 mice
- Inducing Agent: Bleomycin sulfate
- Vehicle for Bleomycin: 0.9% Sodium Chloride (NaCl)
- Test Article: Avenciguat
- Positive Control (Optional): Nintedanib
- Vehicle for Oral Gavage: To be determined based on the formulation of avenciguat



## **Experimental Design and Procedure**



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Workflow for the bleomycin-induced fibrosis model and avenciguat treatment.

- 1. Animal Acclimatization:
- House adult female C57Bl/6 mice in a controlled environment for at least one week prior to the experiment.
- 2. Induction of Fibrosis (Weeks 1-4):



- Administer subcutaneous injections of bleomycin (2.5 mg/ml in 0.9% NaCl) at a volume of 100 μl.[3]
- The control group receives subcutaneous injections of 0.9% NaCl.
- 3. Treatment Period (Weeks 5-10):
- Initiate treatment four weeks after the first bleomycin injection.
- Divide the bleomycin-treated mice into the following groups (n=8 per group):[3]
  - Vehicle control (oral gavage, twice daily)
  - Avenciguat (1 mg/kg, oral gavage, twice daily)
  - Avenciguat (3 mg/kg, oral gavage, twice daily)
  - Avenciguat (10 mg/kg, oral gavage, twice daily)
  - Nintedanib (60 mg/kg, oral gavage, once daily) Optional positive control
- The NaCl-treated control group receives the vehicle orally twice daily.
- 4. Endpoint and Sample Collection (End of Week 10):
- After six weeks of treatment, euthanize the mice.
- Collect skin and lung tissue samples for analysis.

#### **Outcome Measures**

- Histological Analysis:
  - Masson's Trichrome Staining: To assess collagen deposition in skin and lung sections.
  - Hematoxylin and Eosin (H&E) Staining: To evaluate tissue morphology and inflammation.
- Biochemical Analysis:



- Hydroxyproline Assay: To quantify the total collagen content in skin and lung tissue homogenates.
- Immunohistochemistry/Immunofluorescence:
  - $\circ$  Staining for  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) to identify myofibroblasts.
- Gene Expression Analysis (RT-qPCR):
  - Quantify mRNA levels of key pro-fibrotic and inflammatory markers (e.g., Col1a1, Acta2, Tgfb1, II6).

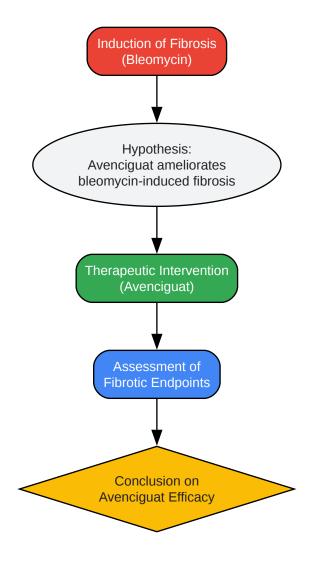
## **Data Presentation**

Quantitative data should be summarized for clear comparison between treatment groups.

Group	Treatment	Dose (mg/kg)	Frequency	Route	Duration
1	NaCl (Control)	-	-	Subcutaneou s	4 weeks
2	Bleomycin + Vehicle	-	Twice Daily	Oral	6 weeks
3	Bleomycin + Avenciguat	1	Twice Daily	Oral	6 weeks
4	Bleomycin + Avenciguat	3	Twice Daily	Oral	6 weeks
5	Bleomycin + Avenciguat	10	Twice Daily	Oral	6 weeks
6	Bleomycin + Nintedanib	60	Once Daily	Oral	6 weeks

# **Logical Relationships in Experimental Design**





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Logical flow of the experimental design.

### Conclusion

This document provides a comprehensive protocol for evaluating the anti-fibrotic efficacy of **avenciguat** in a bleomycin-induced fibrosis mouse model. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this novel sGC activator.

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